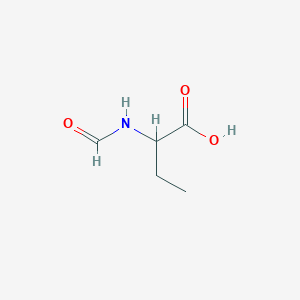

2-Formamidobutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISXTKWTBOYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875604 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106873-99-8 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Formyl-L-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Enzymatic Transformations of Formamidobutanoic Acid Isomers

Enzymatic Pathways Involving (R)-3-Formamidobutanoic Acid

(R)-3-Formamidobutanoic acid has been identified as a component in the biosynthetic pathway of isonitrile lipopeptides (INLPs), a class of natural products with roles in metal acquisition and virulence in certain bacteria. nih.govescholarship.orgescholarship.org Its formation is linked to the activity of a unique family of enzymes.

(R)-3-Formamidobutanoic acid (FABA) has been observed as a product in in vitro assays of the enzyme ScoE, a key player in the biosynthesis of isonitrile-containing natural products. nih.gov The primary function of ScoE is to catalyze the conversion of (R)-3-((carboxymethyl)amino)butanoic acid (CABA) into (R)-3-isocyanobutanoic acid (INBA), the direct precursor to the isonitrile moiety in certain lipopeptides. nih.govnih.gov During investigations into the mechanism of ScoE, (R)-3-Formamidobutanoic acid was detected using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and confirmed with a synthetic standard, suggesting it is a shunt or side product of the main reaction pathway. nih.gov

ScoE is a non-heme iron(II) and α-ketoglutarate (α-KG)-dependent dioxygenase. nih.govescholarship.org This class of enzymes typically catalyzes hydroxylation reactions. However, ScoE performs a more complex, multi-step transformation to generate an isonitrile. The proposed mechanism initiates with the hydroxylation of the C5 carbon of the CABA substrate. nih.gov This is followed by a dehydration step, thought to be facilitated by a nearby tyrosine residue (Tyr96) in the enzyme's active site, to form a trans-configured intermediate. nih.gov

The final and most unusual step is the radical-based oxidative decarboxylation of this intermediate to yield (R)-3-isocyanobutanoic acid (INBA). nih.gov This decarboxylation proceeds through a Cα radical-based mechanism, which is distinct from other known olefin-forming enzymes that typically abstract a hydrogen from a Cβ position. nih.gov It is within this complex reaction sequence that the formation of (R)-3-formamidobutanoic acid has been observed. nih.gov This suggests a complex chemical environment within the ScoE active site where multiple reaction outcomes are possible.

Table 1: Key Enzymes and Intermediates in the ScoE-Catalyzed Pathway

| Compound/Enzyme | Abbreviation | Role in Pathway |

| ScoE | - | Non-heme iron(II)/α-KG-dependent oxidase/decarboxylase; converts CABA to INBA. nih.govescholarship.org |

| (R)-3-((carboxymethyl)amino)butanoic acid | CABA | Substrate for the ScoE enzyme. nih.govnih.gov |

| (R)-3-isocyanobutanoic acid | INBA | Primary isonitrile product of the ScoE reaction. nih.govnih.gov |

| (R)-3-Formamidobutanoic acid | FABA | Observed product in ScoE enzymatic assays. nih.gov |

| α-Ketoglutarate | α-KG | Co-substrate for the ScoE enzyme. nih.govescholarship.org |

Broader Connections to Amino Acid Metabolism and Cellular Homeostasis

The biosynthesis of formamidobutanoic acid isomers and their parent compounds is intrinsically linked to fundamental metabolic networks, particularly those involving amino acids and central carbon metabolism. These connections highlight how specialized metabolic pathways draw from and integrate with core cellular processes.

The building blocks for (R)-3-Formamidobutanoic acid's precursor, CABA, are derived from core metabolic pools. The pathway utilizes glycine, one of the simplest proteinogenic amino acids. escholarship.orgwikipedia.org The synthesis and degradation of amino acids are directly tied to central carbon metabolism, with intermediates from glycolysis and the tricarboxylic acid (TCA) cycle serving as the carbon skeletons for many amino acids. nih.govyoutube.com For instance, the glycolytic intermediate 3-phosphoglycerate (B1209933) is the precursor for serine, which can then be converted to glycine. nih.gov

Furthermore, the other precursor, crotonic acid, is a short-chain fatty acid. The metabolism of fatty acids generates acetyl-CoA, a critical node in central carbon metabolism that feeds into the TCA cycle for energy production or serves as a precursor for biosynthesis. nih.govnih.gov Therefore, the availability of precursors for the isonitrile biosynthetic pathway is dependent on the flux through these core metabolic routes, demonstrating a clear integration of specialized biosynthesis with the primary metabolic state of the cell.

Cells and organisms can dynamically alter their metabolic networks in response to environmental cues or developmental programs, a process known as metabolic reprogramming. frontiersin.orgnih.gov Amino acid metabolism is a key aspect of this reprogramming. nih.govnih.gov In various biological contexts, such as microbial pathogenesis or cancer, cells exhibit increased uptake of amino acids and augmented de novo synthesis of nonessential amino acids to meet the demands of rapid growth, energy supply, and redox homeostasis. frontiersin.orgnih.gov

While there is no direct evidence linking 2-formamidobutanoic acid to large-scale metabolic reprogramming, the pathway it belongs to is part of a specialized metabolic process that produces a virulence-related factor in certain pathogenic mycobacteria. escholarship.org The ability of an organism to synthesize such specialized molecules relies on the efficient channeling of precursors from primary metabolism, a hallmark of metabolic adaptation. nih.gov Understanding the biosynthesis of amino acid derivatives like formamidobutanoic acid contributes to a broader comprehension of how organisms rewire their metabolism to survive and thrive in specific niches, such as a host environment. escholarship.orgfrontiersin.org

Degradation Pathways and Shunt Products of Formamidobutanoic Acids

The degradation of formamidobutanoic acid isomers is expected to proceed through pathways that first remove the formyl group to yield the corresponding aminobutanoic acid. This initial step would be followed by the established degradation pathways for short-chain amino acids. The carbon skeleton of butanoic acid can be further metabolized into intermediates of central metabolic pathways, such as the citric acid cycle. nih.govlibretexts.org

Identification of 4-Formamidobutanoic Acid as a Degradation Intermediate

Research has identified 4-formamidobutanoic acid as an intermediate in certain metabolic contexts. For example, in the synthesis of some isocyanide derivatives, 4-aminobutanoic acid is reacted with propyl formate (B1220265) to yield 4-formamidobutanoic acid. nih.gov While this is a synthetic context, it demonstrates the chemical feasibility of the formation of this compound.

In biological systems, the degradation of various compounds can lead to the formation of formylated intermediates. For instance, the degradation of certain xenobiotics or cellular metabolites might involve formylation as a step in a detoxification or breakdown pathway. openaccessjournals.com The subsequent removal of the formyl group would then allow the resulting amino acid to enter standard metabolic routes.

The degradation of 4-aminobutanoic acid (GABA), a key neurotransmitter, is a well-characterized pathway. It is conceivable that under certain conditions, a side reaction involving formylation could lead to the transient formation of 4-formamidobutanoic acid. However, this would likely be a minor shunt product rather than a primary intermediate in the main degradation pathway.

Further research is needed to fully elucidate the specific enzymes and metabolic conditions that lead to the formation and degradation of formamidobutanoic acid isomers in various organisms.

Chemical Synthesis and Derivatization Strategies for Formamidobutanoic Acids

Synthetic Methodologies for 4-Formamidobutanoic Acid

The preparation of 4-formamidobutanoic acid, the N-formyl derivative of 4-aminobutanoic acid (GABA), involves specific chemical reactions designed to be efficient and scalable.

Formylation Reactions of Aminobutanoic Acids

N-formylation is a key chemical transformation used to protect amino groups in amino acids during peptide synthesis or to create biologically active molecules. nih.gov Various methods have been developed for the formylation of amines and amino acids, including aminobutanoic acids.

One common approach involves the use of formic acid in the presence of a coupling agent. For instance, a mixture of formic acid and N,N'-dicyclohexylcarbodiimide (DCC) creates an active formylating reagent that can efficiently formylate amino acid esters with minimal racemization. nih.gov Another established method is the use of acetic formic anhydride (B1165640) (AFA), generated in situ from formic acid and acetic anhydride. This technique has been successfully applied to a wide range of amino acids, yielding N-formyl amino acids in high yields of 78–90%. researchgate.net

Other reagents and protocols for N-formylation include:

Formamide (B127407) : Can be used to directly formylate amino carboxylic acids, providing a simple and direct method for this conversion. nih.gov

Cyanomethylformate : This reagent effectively formylates various amino acid esters, including methyl, ethyl, and benzyl (B1604629) esters, with good to excellent yields and without significant loss of optical purity. researchgate.net

On-Resin Formylation : For solid-phase peptide synthesis, formylation can be performed directly on the resin-bound peptide. A rapid, one-pot procedure using formic acid, acetic anhydride, and pyridine (B92270) in DMF can achieve near-quantitative yields for N-terminal and lysine (B10760008) side-chain formylation. chemistryviews.org

The choice of method often depends on the specific substrate, desired scale, and compatibility with other functional groups present in the molecule.

Table 1: Comparison of Common Formylation Reagents for Aminobutanoic Acids

| Reagent/Method | Key Features | Typical Yields | Advantages |

|---|---|---|---|

| Formic Acid / DCC | Forms an active formylating reagent in situ. | High | Minimizes racemization. nih.gov |

| Acetic Formic Anhydride (AFA) | Generated in situ from formic acid and acetic anhydride. | 78-90% | Effective for a wide range of amino acids. researchgate.net |

| Formamide | Direct reaction with the amino carboxylic acid. | High | Simple, direct method. nih.gov |

| On-Resin Formylation (Formic Acid/Acetic Anhydride) | One-pot reaction on solid support. | >90% | Rapid, easy to use, and suitable for complex peptides. chemistryviews.org |

Development of Scalable and Efficient Preparation Protocols

Transitioning from laboratory-scale synthesis to large-scale industrial production requires the development of protocols that are not only efficient but also cost-effective and safe. For derivatives of butanoic acid, processes have been designed to meet these criteria. For example, scalable syntheses of related compounds like 4-amino-2,4-dioxobutanoic acid have been developed, starting from commercially available reagents like diethyl oxalate (B1200264) and ethyl cyanoacetate. spectrabase.comfrontiersin.orgnih.gov These multi-step processes are optimized to produce significant quantities of the final product.

Key considerations in developing scalable protocols for 4-formamidobutanoic acid would include:

Reagent Cost and Availability : Utilizing inexpensive and readily available starting materials like formic acid and 4-aminobutanoic acid.

Reaction Conditions : Optimizing temperature, pressure, and reaction times to maximize yield and throughput while ensuring safety.

Purification : Employing efficient purification methods like crystallization to isolate the final product in high purity without resorting to costly chromatographic techniques.

Process Safety : Assessing and mitigating any potential hazards associated with the reagents and reaction conditions on a large scale.

While specific scalable protocols for 4-formamidobutanoic acid are not detailed in the provided search results, the principles for scaling up the synthesis of similar chemical entities are well-established and would be applicable.

Synthesis of Complex Peptide Conjugates Incorporating Formamidobutanoic Acid Moieties

The incorporation of non-canonical amino acids like formamidobutanoic acid into peptides is a powerful strategy to enhance their structural stability and biological activity.

Design and Construction of Multi-Chiral Peptide Structures

The introduction of multiple chiral centers is a key strategy in peptide design to control their secondary structure and biological function. Chirality can be introduced not only through the use of D-amino acids but also by incorporating non-canonical amino acids with unique stereochemistry. nih.gov The specific arrangement of chiral centers dictates the peptide's ability to form stable conformations, such as helices or β-sheets. nih.gov

The design of multi-chiral peptides incorporating a formamidobutanoic acid moiety would involve several steps:

Selection of Chiral Building Blocks : Choosing a sequence of L- or D-amino acids to create the desired backbone chirality.

Incorporation of the Formamidobutanoic Acid : Synthetically adding the N-formylated amino acid at a specific position in the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The formyl group acts as a protecting group for the N-terminus or can be a key feature for biological recognition. nih.gov

Conformational Analysis : Using techniques like NMR spectroscopy and molecular modeling to confirm that the incorporation of the formamidobutanoic acid and other chiral elements leads to the desired three-dimensional structure.

For example, introducing D-amino acids can disrupt or stabilize secondary structures, and this effect can be modulated by the presence of other non-canonical residues. nih.gov The formyl group, by participating in hydrogen bonding, could further influence the peptide's final conformation.

Application of Multicomponent Reactions for Advanced Derivative Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. MCRs are highly efficient and allow for the rapid generation of complex molecules from simple precursors.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are particularly useful for creating peptide-like structures. medchemexpress.com

Ugi Reaction : A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isonitrile. This reaction can be used to synthesize α-acylamino carboxamides, which are structurally similar to dipeptides.

Passerini Reaction : A three-component reaction between a carboxylic acid, a carbonyl compound, and an isonitrile to form an α-acyloxy carboxamide.

These reactions could be adapted to synthesize advanced derivatives of formamidobutanoic acid. For instance, a formamidobutanoic acid derivative could serve as the carboxylic acid component in an Ugi or Passerini reaction, allowing for the attachment of diverse chemical scaffolds to the core structure in a single, efficient step. This approach is valuable for creating libraries of complex molecules for drug discovery and other applications.

Preparation and Characterization of Specific Formamidobutanoic Acid Derivatives (e.g., 4-(Ethylthio)-2-formamidobutanoic acid)

The synthesis of specific derivatives allows for the fine-tuning of the molecule's properties. The preparation of 4-(ethylthio)-2-formamidobutanoic acid serves as a representative example. This compound is a derivative of homocysteine, an amino acid containing a thiol group.

The synthesis can be envisioned as a two-step process:

S-alkylation of Homocysteine : The precursor, 2-amino-4-(ethylthio)butanoic acid (also known as S-ethyl-homocysteine), can be prepared by the alkylation of homocysteine's thiol group with an ethylating agent like ethyl iodide. The starting material, L-Homocysteine, is a commercially available amino acid. chemicalbook.com

N-formylation : The resulting 2-amino-4-(ethylthio)butanoic acid is then N-formylated using one of the standard methods described previously, such as reaction with acetic formic anhydride or formic acid with a coupling agent, to yield the final product, 4-(ethylthio)-2-formamidobutanoic acid. researchgate.net

Characterization : Once synthesized, the compound would be characterized using a suite of analytical techniques to confirm its structure and purity. While specific spectral data for 4-(ethylthio)-2-formamidobutanoic acid is not readily available in the searched literature, characterization would typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the connectivity of atoms. Key signals would include the formyl proton (CHO) typically appearing as a singlet around 8 ppm, the α-proton of the amino acid, and the characteristic ethyl group signals (a quartet and a triplet).

Mass Spectrometry (MS) : To determine the molecular weight and confirm the elemental composition of the synthesized molecule.

Infrared (IR) Spectroscopy : To identify functional groups, such as the amide C=O stretch of the formyl group and the carboxylic acid O-H and C=O stretches.

The characterization of the precursor, L-homocysteine, is well-documented, with known ¹H and ¹³C NMR shifts and mass spectrometry data. chemicalbook.com

Biological and Pharmacological Relevance of Formamidobutanoic Acid Derivatives

Functional Roles as Structural Components in Biologically Active Peptides

N-formyl peptides, which incorporate N-formyl amino acid structures, function as potent signaling molecules. In bacteria, protein synthesis is initiated with N-formylmethionine, and the subsequent release of peptides retaining this modification serves as a key signal for the host's immune system. wikipedia.orgnih.gov Similarly, mitochondria, being of bacterial origin, can release N-formyl peptides from damaged cells, acting as damage-associated molecular patterns (DAMPs). mdpi.comoup.com These molecules are recognized as potent chemoattractants, initiating inflammatory and immune responses. wikipedia.org

The primary biological targets for N-formyl peptides are a specific family of G-protein coupled receptors (GPCRs) known as the N-formyl peptide receptors (FPRs). nih.govfrontiersin.org In humans, this family consists of three main subtypes: FPR1, FPR2, and FPR3, which are primarily expressed on phagocytic leukocytes like neutrophils and macrophages. nih.govnih.govfrontiersin.org The binding of N-formyl peptides to these receptors is the critical first step in initiating a cellular response. nih.govnih.gov

The archetypal N-formyl peptide ligand is N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), which is a powerful activator of neutrophils and monocytes. wikipedia.orgnih.gov The interaction between N-formyl peptides and FPRs is a classic example of pattern recognition by the innate immune system, where a conserved molecular structure from pathogens or damaged tissue triggers a defensive response. frontiersin.org

| Receptor | Primary Ligands | Key Functions | Cellular Expression |

|---|---|---|---|

| FPR1 | N-formyl peptides (e.g., fMLP) | Host defense, inflammation, chemotaxis nih.govnih.gov | Neutrophils, Monocytes, Macrophages frontiersin.org |

| FPR2 (ALX) | Diverse ligands including N-formyl peptides, lipoxin A4, Annexin A1 | Pro- and anti-inflammatory responses, inflammation resolution nih.govfrontiersin.org | Neutrophils, Monocytes, Epithelial cells, Neurons nih.govnih.gov |

| FPR3 | F2L peptide | Less characterized, potential role in inflammation nih.gov | Monocytes, Dendritic cells nih.gov |

The binding of a formyl peptide analogue to an FPR initiates a cascade of intracellular signaling events. As FPRs are coupled to the Gi class of G-proteins, their activation leads to transient calcium fluxes within the cell, phosphorylation of extracellular signal-regulated kinase (ERK), and subsequent cell locomotion. nih.govmdpi.com

This signaling cascade has profound implications for modulating the immune response. The primary outcome is chemotaxis, the directed migration of immune cells, particularly neutrophils, toward the source of the N-formyl peptides, such as a site of bacterial infection or tissue injury. mdpi.comnih.gov Upon arrival, these activated leukocytes can perform effector functions, including phagocytosis, the release of lysosomal enzymes, and the production of reactive oxygen species (ROS) to eliminate pathogens. nih.govmimmun.ru Therefore, N-formyl peptide derivatives are critical modulators in the initiation and amplification of innate immune and inflammatory responses. nih.govnih.gov

Exploration of Formamidobutanoic Acid Analogues in Disease Research

Given their central role in inflammation and immunity, the N-formyl peptide/FPR signaling axis is a target of intense research for various pathological conditions, including chronic inflammatory diseases, cancer, and neurodegenerative disorders. mdpi.comnih.govfrontiersin.org The development of synthetic analogues that can either activate (agonists) or block (antagonists) these receptors offers therapeutic potential. mdpi.comnih.gov

Caspase-1 is a critical enzyme in the inflammatory process. nih.gov It functions to cleave pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms. nih.govtunonlab.com The activation of caspase-1 is a key step in the assembly of inflammasomes, which are protein complexes that respond to pathogens and other danger signals. nih.govrsc.org Therefore, the inhibition of caspase-1 is a major strategy for developing anti-inflammatory therapies. nih.govnih.gov

While formamidobutanoic acid analogues are potent immunomodulators, their primary mechanism of action is through the modulation of Formyl Peptide Receptors, which can initiate inflammatory responses. nih.govmdpi.com Some studies have explored the downstream effects of FPR activation, noting that agonists can, under certain conditions, lead to the activation of other caspases like caspase-9 and -3, inducing apoptosis. mdpi.com However, the primary anti-inflammatory strategy involving this class of compounds focuses on modulating the FPR signaling pathway rather than direct inhibition of caspase-1. mdpi.comnih.gov

The mechanism of action for formamidobutanoic acid analogues and related N-formyl peptides is receptor-mediated signaling, not direct enzyme inhibition. The binding of these ligands to FPRs triggers conformational changes in the receptor, leading to the activation of intracellular G-proteins and downstream kinase pathways that orchestrate the cellular response. nih.govmdpi.com

In contrast, the established mechanism for direct caspase-1 inhibitors involves targeting the enzyme's active site. tunonlab.comdepaul.edu Many synthetic caspase-1 inhibitors are peptidomimetic compounds designed to resemble the enzyme's natural substrate. tunonlab.comnih.gov They typically feature a reactive electrophilic group (a "warhead") that forms a covalent bond with the nucleophilic thiol group of the catalytic cysteine residue (Cys285) in the caspase-1 active site. nih.govdepaul.edu This covalent modification can be either reversible or irreversible, effectively blocking the enzyme's ability to process its substrates and propagate the inflammatory signal. depaul.edu

Analogues of formamidobutanoic acid exhibit significant immunomodulatory effects, primarily through their interaction with FPRs. nih.gov Synthetic agonists for these receptors have been evaluated for their therapeutic potential in various inflammatory models.

For example, in experimental models of acute peritonitis, pre-treatment with FPR agonists reduced the influx of leukocytes, particularly neutrophils and monocytes, into the inflamed area and decreased the release of the pro-inflammatory cytokine IL-1β. mdpi.com Furthermore, in animal models of rheumatoid arthritis, an autoimmune disorder, administration of an FPR agonist called WKYMVm attenuated joint swelling, reduced clinical scores, and lowered the production of inflammatory cytokines. nih.gov This therapeutic effect was linked to the suppression of pro-inflammatory T-helper cells (TH1 and TH17) via the production of the anti-inflammatory cytokine IL-10 by dendritic cells. nih.gov These findings highlight that modulating the FPR pathway with specific analogues can shift the immune response from a pro-inflammatory to a more regulated or anti-inflammatory state.

| Disease Model | FPR Agonist | Observed Immunomodulatory Effect | Reference |

|---|---|---|---|

| Acute Peritonitis | Ac9-12, WKYMV | Reduced leukocyte influx (neutrophils, monocytes); Decreased IL-1β release. | mdpi.com |

| Collagen-Induced Arthritis (RA model) | WKYMVm | Attenuated paw thickness and clinical scores; Decreased TH1 and TH17 cells; Increased IL-10 production. | nih.gov |

Radiopharmaceutical Development for Tumor Imaging (e.g., Labeled Formamidobutanoic Acid Derivatives)

The development of radiolabeled amino acids as imaging agents for positron emission tomography (PET) represents a significant advancement in oncology. benthamscience.comnih.gov Malignant tumors often exhibit accelerated growth and proliferation, leading to an increased demand for amino acids to support protein synthesis and energy production. mdpi.com This metabolic reprogramming involves the upregulation of specific amino acid transporters on the surface of cancer cells. nih.govmdpi.com Consequently, radiolabeled amino acid analogues can serve as effective tracers, accumulating preferentially in tumor tissues and allowing for non-invasive visualization. benthamscience.com

While 2-Formamidobutanoic acid itself is not a widely studied imaging agent, its parent compound, 2-aminobutanoic acid, and other branched-chain amino acids have been investigated for this purpose. For instance, ¹¹C-labeled 2-amino-2-methyl-butanoic acid has been evaluated as a potential PET probe for tumor imaging, demonstrating high accumulation in tumors. nih.gov Similarly, fluorinated analogues of aminoisobutyric acid have shown promise in detecting intracranial neoplasms due to their favorable tumor-to-normal-brain radioactivity ratios. nih.gov These examples establish a strong precedent for the potential development of labeled this compound derivatives as radiopharmaceuticals for cancer diagnosis. The rationale is that these derivatives would be recognized and transported by the overexpressed transporters on cancer cells, making them valuable tools for PET imaging. mdpi.com

Studies on Cellular Uptake Mechanisms

The efficacy of amino acid-based radiopharmaceuticals hinges on their efficient transport into cancer cells. Cellular uptake is primarily mediated by specific amino acid transport systems that are overexpressed in various cancers. nih.gov Key among these are the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2). nih.gov

Studies on analogues of this compound provide insight into these mechanisms. For example, the cellular uptake of ¹¹C-labeled 2-amino-2-methyl-butanoic acid was found to be almost completely inhibited by an inhibitor of system L amino acid transporters, including LAT1. nih.gov In vitro uptake assays with rat gliosarcoma cells for another branched amino acid, 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid (FAMB), also suggested that it was transported primarily via the L-type system. researchgate.net The uptake of doxorubicin (B1662922) and its formamidine (B1211174) derivatives has also been studied, though the changes in cellular uptake did not directly correlate with cytotoxicity. nih.gov These findings underscore that derivatives structurally similar to this compound likely utilize these same overexpressed transport systems to gain entry into tumor cells, a critical step for their function as imaging agents.

| Compound | Cancer Cell Line | Primary Transport System(s) | Key Finding |

|---|---|---|---|

| 2-amino-2-[11C]methyl-butanoic Acid | SY human small-cell lung cancer | System L (including LAT1) | Uptake was almost completely inhibited by a LAT1 inhibitor. nih.gov |

| 2-amino-4-[18F]fluoro-2-methylbutanoic acid (FAMB) | 9L rat gliosarcoma | System L | In vitro assays indicated transport primarily via the L-type system. researchgate.net |

| [18F]FAMP & [18F]N-MeFAMP (analogues of aminoisobutyric acid) | 9L gliosarcoma | System A | Both compounds are substrates for the A-type transport system. nih.gov |

Assessment of Target Specificity in Cancer Cells

A crucial attribute of any oncological imaging agent is its ability to differentiate between malignant and healthy tissue. Radiolabeled amino acid derivatives often exhibit high target specificity due to the stark difference in transporter expression levels. mdpi.com Normal tissues, particularly the brain, maintain low levels of amino acid transport, leading to minimal background signal and high-contrast tumor images. mdpi.comnih.gov

The evaluation of compounds analogous to this compound confirms this principle. In vivo studies with 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid (FAMB) in rats with intracranial gliosarcoma tumors demonstrated tumor-to-normal brain ratios of 14:1 at 60 minutes post-injection. researchgate.net Even more impressively, fluorinated analogues of alpha-aminoisobutyric acid achieved tumor-to-normal brain ratios as high as 104:1. nih.gov This high degree of specificity suggests that radiolabeled derivatives of this compound could potentially offer clear delineation of tumors, which is vital for diagnosis, staging, and monitoring treatment response.

| Radiotracer | Tumor Model | Tumor-to-Normal Brain Ratio (at 60 min) | Reference |

|---|---|---|---|

| [18F]FAMP | Intracranial 9L gliosarcoma (rat) | 36:1 | nih.gov |

| [18F]N-MeFAMP | Intracranial 9L gliosarcoma (rat) | 104:1 | nih.gov |

| 2-amino-4-[18F]fluoro-2-methylbutanoic acid (FAMB) | Intracranial 9L gliosarcoma (rat) | 14:1 | researchgate.net |

Broader Biological Impact within Amino Acid Metabolism and Disease Pathogenesis

Beyond the realm of diagnostics, N-formylated amino acids, such as this compound, are implicated in fundamental biological processes and disease states. The formyl group can significantly alter the metabolic fate and signaling properties of an amino acid.

A prominent example is N-formylmethionine, which in bacteria serves as the initiating amino acid for protein synthesis. nih.gov In humans, N-formylated peptides released from degrading mitochondria or bacteria act as danger-associated molecular patterns (DAMPs). nih.gov These molecules can trigger inflammatory responses. Recent research in critically ill patients has shown that elevated circulating levels of N-formylmethionine are associated with a significant metabolic shift and increased mortality. nih.gov This shift involves incomplete mitochondrial fatty acid oxidation and increased metabolism of branched-chain amino acids. nih.gov

Furthermore, the metabolic pathways that create and utilize formylated compounds are critical for cellular homeostasis. The enzyme methionyl-tRNA formyltransferase, which provides the formyl group to the initiator tRNA, relies on the folate metabolic pathway. nih.gov Studies in Staphylococcus aureus have shown that inactivating this enzyme perturbs folic acid metabolism and increases susceptibility to certain antibiotics. nih.gov

While specific studies on the metabolic impact of this compound are limited, these findings from related N-formylated compounds suggest it could play a role in similar pathways. Its presence could potentially signal cellular stress or mitochondrial dysfunction and influence inflammatory or metabolic responses in various diseases.

Advanced Analytical and Spectroscopic Characterization of Formamidobutanoic Acids

Identification and Elucidation of Reaction Intermediates and Products

The structural confirmation and sensitive detection of 2-Formamidobutanoic acid are paramount in understanding its formation and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unequivocal structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, the proton of the formyl group (-CHO) is expected to appear as a distinct singlet or a doublet if coupled to the nitrogen atom, typically in the downfield region of the spectrum. The protons of the ethyl group and the methine proton at the C2 position would exhibit characteristic splitting patterns (e.g., triplets and quartets for the ethyl group, and a multiplet for the C2 proton) due to spin-spin coupling with neighboring protons. The chemical shifts of these protons provide insights into their electronic environment.

The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of the formyl group will have a characteristic chemical shift in the downfield region, typically around 160-170 ppm. The carboxyl carbon of the butanoic acid moiety will also resonate in a similar region. The chemical shifts of the aliphatic carbons (C2, C3, and C4) will appear in the upfield region of the spectrum, and their precise locations can help confirm the structure. For instance, in a related compound, 2-methylpropanoic acid, the carboxyl carbon appears at a specific chemical shift, and the methyl carbons are equivalent due to molecular symmetry docbrown.info.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of protons within the same spin system. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous C-H attachments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-formyl | 8.0 - 8.5 | - |

| C-formyl | - | 160 - 170 |

| H-2 | 4.0 - 4.5 | - |

| C-2 | - | 50 - 60 |

| H-3 | 1.5 - 2.0 | - |

| C-3 | - | 25 - 35 |

| H-4 | 0.8 - 1.2 | - |

| C-4 | - | 10 - 15 |

| COOH | 10 - 12 | 170 - 180 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a highly sensitive and selective technique for the detection and quantification of this compound in complex mixtures. This method combines the separation power of liquid chromatography with the mass accuracy of a high-resolution mass spectrometer.

For the analysis of formylated amino acids like this compound, reverse-phase liquid chromatography is often employed. The separation is typically achieved on a C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements with errors of less than 5 parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of the detected ions, which is crucial for confirming the identity of this compound and distinguishing it from isobaric interferences.

In positive ion mode electrospray ionization (ESI), this compound is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be observed as the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For instance, the analysis of other amino acids by LC-HRMS has demonstrated the ability to achieve unequivocal confirmation and quantification in complex matrices thermofisher.cn.

Table 2: Key LC-HRMS Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | ESI Positive and/or Negative |

| Mass Analyzer | Orbitrap or TOF |

| Mass Resolution | > 25,000 |

| Scan Mode | Full Scan and/or Tandem MS (MS/MS) |

Chromatographic Separation Techniques for Organic Acids and Derivatives

The effective separation of this compound from a mixture of other organic acids and related compounds is critical for its accurate analysis. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, offering a variety of separation modes and detection methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. The choice of stationary phase, mobile phase, and detector is crucial for achieving optimal separation and detection.

For the separation of polar compounds like amino acids and their derivatives, reversed-phase HPLC is a common choice. However, derivatization is often employed to enhance retention and detection . For underivatized amino acids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent resolution of isomers zodiaclifesciences.com.

Several detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: While the carboxyl and formyl groups have some UV absorbance at low wavelengths (around 210 nm), this method may lack specificity in complex samples.

Refractive Index (RI) Detection: RI detection is a universal method but has lower sensitivity compared to other techniques and is not compatible with gradient elution.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution, making it suitable for the analysis of compounds that lack a UV chromophore.

Mass Spectrometry (MS): As discussed in the previous section, coupling HPLC with a mass spectrometer provides the highest sensitivity and selectivity for the analysis of this compound.

For the separation of organic acids, ion-exchange chromatography is a powerful technique. Depending on the charge of the analyte and the stationary phase, different modes can be employed.

Anion Exchange Chromatography: In this mode, a positively charged stationary phase is used to retain negatively charged analytes. At a pH above its isoelectric point, this compound will be negatively charged due to the deprotonation of the carboxylic acid group and can be separated on an anion exchange column. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. This technique is widely used for the separation of amino acids and their derivatives tosoh.co.jp193.16.218nih.govaltabioscience.com.

Ion Exclusion Chromatography: This technique separates ionized compounds from non-ionized or partially ionized compounds. It is particularly useful for separating organic acids from a complex matrix. The stationary phase is typically a strong cation exchange resin in the hydrogen form. Strong acids are excluded from the pores of the stationary phase and elute early, while weaker acids like this compound can penetrate the pores to varying degrees, leading to their separation.

Table 3: Comparison of HPLC Separation Modes for this compound

| Separation Mode | Stationary Phase | Principle of Separation | Advantages | Disadvantages |

| Reversed-Phase | C18 or similar | Hydrophobic interactions | Versatile, wide range of columns available | May require derivatization for polar analytes |

| Anion Exchange | Positively charged resin | Electrostatic interactions | Excellent for charged analytes, high selectivity | Sensitive to mobile phase pH and ionic strength |

| Ion Exclusion | Cation exchange resin (H⁺ form) | Donnan exclusion and partitioning | Good for separating acids from complex matrices | Limited to acidic analytes |

| Mixed-Mode | Combines RP and IEX functionalities | Multiple interaction mechanisms | Can separate isomers and closely related compounds | Method development can be more complex |

Specialized Sample Preparation Methods (e.g., Enzymatic Deconjugation) for Analytical Purposes

In biological and other complex matrices, this compound may exist in a conjugated form, for example, as part of a larger peptide or protein. To accurately quantify the total amount of this compound, a deconjugation step is often necessary prior to analysis. While chemical hydrolysis with strong acids can be used, it can sometimes lead to the degradation of the analyte google.comgoogle.com. Enzymatic deconjugation offers a milder and more specific alternative.

Enzymes such as acylases and amidases can be used to cleave the formyl group from the amino acid. For instance, acylase I from porcine kidney has been shown to be a broadly applicable enzyme for the hydrolysis of N-acyl L-α-amino acids researchgate.net. The use of specific enzymes ensures that only the target bond is cleaved, minimizing the alteration of the rest of the sample matrix. N-formyltransferases are enzymes that catalyze the transfer of a formyl group, and their reverse reaction could potentially be harnessed for deconjugation nih.gov. The choice of enzyme and reaction conditions (pH, temperature, incubation time) must be carefully optimized to ensure complete deconjugation without affecting the integrity of the released this compound. Following enzymatic treatment, the sample can be further purified, for example, by solid-phase extraction, before analysis by LC-HRMS or another suitable technique.

Validation Principles for Analytical Procedures of Formamidobutanoic Acid Related Compounds

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose. For this compound and its related compounds, this ensures that the chosen analytical method provides reliable, accurate, and reproducible data. The principles of such validation are outlined by international guidelines, such as those from the International Council for Harmonisation (ICH), and are essential for regulatory submissions and quality control in pharmaceutical development. The validation process encompasses a series of tests to evaluate the performance characteristics of the analytical method.

A core aspect of validation is to establish that the analytical procedure is fit for its intended use, which could range from identification and quantification of this compound to the determination of its impurities. The key validation parameters that must be investigated include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a method analyzing this compound, specificity ensures that the signal measured is solely from this compound and not from any other related substances. In chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is often demonstrated by the resolution between the peak for this compound and the peaks for other components. A well-resolved peak for the analyte indicates that the method can distinguish it from other substances.

To confirm specificity, a common approach is to compare the chromatograms of a blank sample (matrix without the analyte), a sample spiked with this compound, and a sample containing a mixture of this compound and its potential impurities or related compounds. The retention times of the analyte and any other components are recorded to demonstrate separation.

Table 1: Specificity of an HPLC Method for this compound

| Compound | Retention Time (minutes) | Resolution |

|---|---|---|

| 2-Aminobutanoic acid (starting material) | 2.5 | - |

| This compound | 4.2 | > 2.0 (from 2-Aminobutanoic acid) |

| Potential Impurity A | 5.1 | > 2.0 (from this compound) |

Linearity and Range

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically close to 1.000, indicates a strong linear relationship. researchgate.netnih.gov

Table 2: Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 150,234 |

| 25 | 375,678 |

| 50 | 751,345 |

| 100 | 1,502,789 |

| 150 | 2,254,123 |

Linear Regression Analysis:

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For this compound, this would involve adding a known quantity of the pure compound to a placebo or a sample matrix and then analyzing the sample to see how much of the added compound is detected by the method. The accuracy is expressed as the percentage of the analyte recovered.

Table 3: Accuracy of the Analytical Method for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 50 | 49.5 | 99.0 |

| 100 | 101.2 | 101.2 |

| 150 | 148.8 | 99.2 |

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing multiple measurements of the same sample by the same analyst on the same instrument.

Intermediate Precision (Inter-assay precision): This expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Table 4: Precision of the Analytical Method for this compound

| Precision Level | Number of Determinations | Mean Concentration (µg/mL) | Standard Deviation | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| Repeatability | 6 | 100.3 | 0.85 | 0.85 |

| Intermediate Precision | 12 (2 analysts, 2 days) | 100.5 | 1.25 | 1.24 |

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Detection Limit (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. For impurities related to this compound, the LOQ is a particularly important parameter. These limits are often determined based on the signal-to-noise ratio of the analytical instrument's response or from the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ for this compound

| Parameter | Value (µg/mL) | Method |

|---|---|---|

| Detection Limit (LOD) | 0.5 | Based on Signal-to-Noise Ratio (3:1) |

| Quantitation Limit (LOQ) | 1.5 | Based on Signal-to-Noise Ratio (10:1) |

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by making small changes to parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these changes on the analytical results (e.g., peak area, retention time, and resolution) is then assessed. If the results remain within acceptable limits, the method is considered robust.

Table 6: Robustness Testing of the HPLC Method for this compound

| Parameter | Variation | Effect on Retention Time (% Change) | Effect on Peak Area (% Change) |

|---|---|---|---|

| Mobile Phase pH | ± 0.2 | < 2% | < 1% |

| Column Temperature (°C) | ± 5 | < 3% | < 1.5% |

| Flow Rate (mL/min) | ± 0.1 | < 5% | < 2% |

Computational and Mechanistic Studies on Formamidobutanoic Acid Transformations

Quantum Mechanical (QM) Studies of Reaction Pathways

Quantum mechanical calculations are fundamental to understanding the intricate details of chemical reactions. By solving the Schrödinger equation for a given molecular system, QM methods can provide accurate descriptions of electron distribution, molecular geometries, and energies of reactants, products, and transition states.

Theoretical investigations into formamide (B127407) decomposition have identified several key reaction channels, including dehydration, dehydrogenation, and decarboxylation. nih.govresearchgate.net These studies, employing high-level quantum chemical methods such as coupled-cluster theory (CCSD(T)), have calculated the energy barriers for these processes to be in the range of 73-78 kcal/mol. nih.govacs.orgresearchgate.net The transition state structures for these reactions have been characterized, revealing the specific atomic rearrangements required for the transformation to occur. For instance, the dehydration of formamide to produce hydrogen cyanide (HCN) and water is a multi-step process involving a formimic acid intermediate. nih.gov

These findings on formamide can be extrapolated to predict potential transformation pathways for 2-Formamidobutanoic acid. The presence of the butanoic acid moiety could influence the reaction barriers and potentially open up new reaction channels, such as intramolecular cyclization or reactions involving both the formamido and carboxylic acid groups. QM calculations could be employed to explore these possibilities and provide a detailed understanding of the molecule's reactivity.

Table 1: Calculated Energy Barriers for Unimolecular Decomposition Pathways of Formamide

| Reaction Pathway | Products | Calculated Energy Barrier (kcal/mol) |

| Dehydration | HCN + H₂O | ~78 |

| Dehydrogenation | HNCO + H₂ | ~75 |

| Decarboxylation | NH₃ + CO | ~73 |

Note: The data in this table is based on computational studies of formamide and serves as an illustrative example of the types of transformations and associated energy barriers that could be relevant for the formamido group in this compound. nih.govresearchgate.net

Molecular Modeling and Docking Simulations for Investigating Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target, typically a protein. researchgate.net These methods are crucial in drug discovery and molecular biology for understanding the mechanism of action of molecules and for designing new therapeutic agents.

Docking simulations aim to predict the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that approximates the interaction energies. Studies on analogs of butanoic acid have demonstrated the utility of docking in understanding their binding modes. researchgate.net

While specific docking studies on this compound are not documented, the methodology can be applied to investigate its potential interactions with various enzymes or receptors. For instance, given its structural similarity to amino acids, it could be docked into the active sites of enzymes that process amino acids to explore potential inhibitory or substrate-like behavior. The results of such simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Derivation of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational approaches play a significant role in deriving these relationships by analyzing datasets of compounds and their measured activities to build predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational SAR method that develops mathematical models to correlate the chemical structures of a series of compounds with their biological activities. oncodesign-services.com These models can then be used to predict the activity of new, untested compounds.

For this compound, a computational SAR study would involve synthesizing and testing a series of analogs with modifications at different positions of the molecule. For example, the length of the alkyl chain could be varied, or different substituents could be introduced on the formamido or carboxylic acid groups. The biological activities of these analogs would then be correlated with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) using statistical methods to generate a QSAR model. Such a model would be invaluable for understanding the structural requirements for a particular biological activity and for designing more potent and selective molecules.

Emerging Research Avenues and Translational Potential

Discovery of Novel Biosynthetic Enzymes and Pathways Involving Formamidobutanoic Acids

While the direct biosynthetic pathway for 2-Formamidobutanoic acid has not been explicitly detailed in published literature, a putative pathway can be constructed based on established knowledge of amino acid metabolism and enzymatic formylation. The likely precursor to this compound is (S)-2-aminobutanoic acid, a non-proteinogenic amino acid.

The biosynthesis of (S)-2-aminobutanoic acid has been demonstrated in engineered microorganisms such as Saccharomyces cerevisiae. nih.govresearchgate.net This is typically achieved through a two-step heterologous pathway starting from the common amino acid L-threonine. nih.govresearchgate.net

Step 1: Deamination of L-threonine

The initial step involves the deamination of L-threonine to produce 2-ketobutyric acid. This reaction is catalyzed by a threonine deaminase.

Step 2: Reductive Amination of 2-ketobutyric acid

The intermediate, 2-ketobutyric acid, is then converted to (S)-2-aminobutanoic acid through a reductive amination reaction. This step can be catalyzed by enzymes such as glutamate (B1630785) dehydrogenase or leucine (B10760876) dehydrogenase. google.com

Step 3: N-Formylation of (S)-2-aminobutanoic acid

The final step to produce this compound would be the N-formylation of the amino group of (S)-2-aminobutanoic acid. This type of reaction is common in biological systems and is catalyzed by a class of enzymes known as formyltransferases. These enzymes utilize a formyl donor, most commonly 10-formyltetrahydrofolate (10-fTHF), to transfer a formyl group to the amino acid.

While specific formyltransferases for 2-aminobutanoic acid have not been identified, the mechanism is analogous to the well-characterized formylation of methionine to N-formylmethionine, a crucial step in the initiation of protein synthesis in bacteria.

The table below outlines the putative enzymes and reactions involved in the biosynthesis of this compound.

| Step | Reaction | Enzyme Class | Potential Specific Enzymes | Precursor(s) | Product |

| 1 | Deamination | Threonine deaminase | Bacillus subtilis threonine deaminase, Solanum lycopersicum threonine deaminase | L-threonine | 2-Ketobutyric acid |

| 2 | Reductive Amination | Amino acid dehydrogenase | Escherichia coli glutamate dehydrogenase, Bacillus sphaericus leucine dehydrogenase | 2-Ketobutyric acid, NH4+, NAD(P)H | (S)-2-aminobutanoic acid, NAD(P)+, H2O |

| 3 | N-Formylation | Formyltransferase | Putative amino acid N-formyltransferase | (S)-2-aminobutanoic acid, 10-formyltetrahydrofolate | This compound, Tetrahydrofolate |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Further research is required to isolate and characterize the specific formyltransferase responsible for the production of this compound in organisms where it may be naturally present. The identification of such an enzyme could have significant biotechnological applications, enabling the cell-based or cell-free synthesis of this and other formylated amino acids.

Rational Design and Synthesis of Next-Generation Therapeutic Agents

Unnatural amino acids, including N-formylated derivatives like this compound, represent a valuable class of building blocks in medicinal chemistry and drug discovery. nih.govresearchgate.net Their unique structural and physicochemical properties can be exploited to design novel therapeutic agents with improved efficacy, stability, and selectivity. The rational design of drugs based on this compound can be approached from several angles.

Peptidomimetics: The incorporation of this compound into peptide sequences can lead to peptidomimetics with enhanced resistance to proteolytic degradation. The formyl group can also influence the conformational properties of the peptide, potentially leading to a more favorable binding affinity for its target. Conformationally restricted amino acids have been successfully used in the design of drugs that mimic the structure of natural peptides. lifechemicals.com

Enzyme Inhibitors: The structure of this compound can serve as a scaffold for the design of enzyme inhibitors. By modifying the side chain and other functional groups, it may be possible to create molecules that bind to the active site of a target enzyme with high specificity. For example, conformationally restricted analogues of glutamic acid have been designed as novel receptor ligands. nih.gov

Prodrugs: The formyl group of this compound could be utilized in a prodrug strategy. The molecule could be designed to be inactive until the formyl group is removed by a specific enzyme at the target site, leading to the release of the active drug.

The table below summarizes potential therapeutic applications and the rationale behind using this compound as a design scaffold.

| Therapeutic Application | Design Strategy | Rationale |

| Antimicrobials | Incorporation into peptide backbone to create peptidomimetics. | The formyl group can increase resistance to bacterial proteases and alter cell permeability. |

| Anticancer Agents | Design of inhibitors for enzymes crucial for cancer cell metabolism. | The unique structure can be tailored to fit the active sites of cancer-specific enzymes. |

| Neurological Drugs | Development of analogues that mimic neurotransmitters or modulate receptor activity. | The constrained conformation can lead to higher receptor selectivity and reduced off-target effects. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The synthesis of these next-generation therapeutic agents would involve a combination of chemical and enzymatic methods. The biosynthetic pathway for (S)-2-aminobutanoic acid can be utilized to produce the chiral precursor in an environmentally friendly manner. nih.govresearchgate.net Subsequent chemical N-formylation can then be performed to yield this compound, which can be further modified to create a library of potential drug candidates.

Development of Advanced Analytical Platforms for Metabolomics and Biomarker Discovery

The detection and quantification of this compound and other formylated amino acids in biological samples are crucial for understanding their physiological roles and for their potential use as biomarkers. nih.govnih.govamegroups.org Advanced analytical platforms are being developed to meet the challenges of identifying and measuring these low-abundance metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of amino acids and their derivatives. nih.gov Reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) can provide high sensitivity and specificity for the detection of this compound. The development of optimized chromatographic methods and sensitive mass spectrometric detection is key to achieving the required analytical performance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another well-established technique for metabolomics analysis. Derivatization of this compound to increase its volatility is typically required before GC separation. This method can provide excellent chromatographic resolution and is highly reproducible.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is particularly well-suited for the analysis of charged and polar metabolites like amino acids. It offers high separation efficiency and requires only small sample volumes.

Immunoassays: The development of specific antibodies that recognize the N-formyl group on amino acids could enable the creation of sensitive and high-throughput immunoassays, such as enzyme-linked immunosorbent assays (ELISAs). tandfonline.combiorxiv.org Such assays would be valuable for large-scale screening of clinical samples for biomarker discovery.

The table below compares the different analytical platforms for the analysis of this compound.

| Analytical Platform | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. | High sensitivity and specificity, suitable for complex mixtures. | Matrix effects can influence ionization efficiency. |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | High chromatographic resolution and reproducibility. | Requires derivatization, not suitable for thermolabile compounds. |

| CE-MS | Separation based on electrophoretic mobility in a capillary coupled to a mass spectrometer. | High separation efficiency, small sample volume required. | Lower loading capacity, sensitivity can be an issue. |

| Immunoassays (e.g., ELISA) | Detection based on specific antibody-antigen binding. | High throughput, high sensitivity, and specificity. | Requires the development of specific antibodies. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The application of these advanced analytical platforms in metabolomics studies will be instrumental in elucidating the biological significance of this compound. Its identification in biological fluids or tissues could correlate with specific physiological or pathological states, positioning it as a potential biomarker for disease diagnosis or prognosis. bohrium.com

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-Formamidobutanoic acid with high enantiomeric purity?

To optimize enantiomeric purity, consider asymmetric synthesis routes using chiral catalysts (e.g., organocatalysts or transition-metal complexes). Techniques like chiral HPLC or polarimetry should validate purity, while kinetic resolution during synthesis can minimize racemization. For reproducibility, document reaction parameters (temperature, solvent polarity, catalyst loading) systematically .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar analogs?

- NMR : Focus on the formamide proton (δ ~8.0–8.5 ppm) and the α-carbon proton adjacent to the amino group (δ ~3.5–4.0 ppm). Compare splitting patterns to distinguish stereoisomers.

- IR : Identify the carbonyl stretch of the formamide group (~1680 cm⁻¹) and the carboxylic acid O–H stretch (~2500–3000 cm⁻¹). Use deuterated solvents to suppress interfering signals .

Q. What protocols ensure stability of this compound in aqueous solutions for long-term studies?

Conduct pH-dependent stability assays (pH 3–9) with LC-MS monitoring. Buffer systems (e.g., phosphate or acetate) may stabilize the compound, while antioxidants (e.g., ascorbic acid) can mitigate oxidative degradation. Store solutions at –20°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

Use in silico tools like molecular docking (AutoDock Vina) to simulate interactions with metabolic enzymes (e.g., cytochrome P450). Pair this with QSAR models to predict metabolites. Validate predictions via in vitro hepatocyte assays and LC-HRMS metabolite profiling .

Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound?

Q. How to design a study investigating the compound’s role in modulating amino acid transporters?

- Hypothesis : "Does this compound competitively inhibit LAT1 transporters in cancer cells?"

- Methods : Use radiolabeled amino acids (e.g., ³H-leucine) in uptake assays with/without the compound. Apply Michaelis-Menten kinetics to calculate inhibition constants (Kᵢ). Include siRNA knockdown controls to confirm transporter specificity .

Q. What strategies validate the crystallographic data of this compound polymorphs?

- Perform PXRD to confirm phase purity.

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.

- Cross-validate thermal stability via DSC/TGA to rule out solvent inclusion artifacts .

Methodological Guidelines for Research Design

- Feasibility : Ensure access to analytical instrumentation (e.g., chiral columns, high-field NMR) before initiating synthesis or bioactivity studies .

- Ethical rigor : For in vivo studies, justify sample sizes via power analysis and adhere to ARRIVE guidelines .

- Data transparency : Archive raw spectra, chromatograms, and crystallographic .cif files in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.